molecular formula C19H21N3O3S2 B12190514 (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12190514
M. Wt: 403.5 g/mol
InChI Key: ARHKVIWVXLCHTD-BOPFTXTBSA-N
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Description

The compound (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of indole, morpholine, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the thiazolidinone ring and the morpholine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and indole-based molecules. Examples include:

Uniqueness

What sets (5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H21N3O3S2/c1-12-14(15-10-13(24-3)4-5-16(15)20(12)2)11-17-18(23)22(19(26)27-17)21-6-8-25-9-7-21/h4-5,10-11H,6-9H2,1-3H3/b17-11-

InChI Key

ARHKVIWVXLCHTD-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)N4CCOCC4

Origin of Product

United States

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